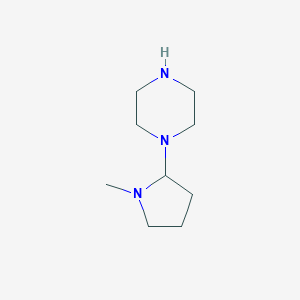![molecular formula C8H7N3O B12872651 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime typically involves several steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the pyrrolo moiety. The final step involves the formation of the oxime group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
-
Synthetic Routes
Step 1: Formation of the pyridine ring.
Step 2: Introduction of the pyrrolo moiety.
Step 3: Formation of the oxime group.
-
Reaction Conditions
- Use of specific reagents and catalysts.
- Control of temperature and pH to optimize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of functional groups with other groups to modify the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases. The compound has shown potential in the treatment of cancer, inflammation, and infectious diseases.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer or inflammation in autoimmune diseases.
Molecular Targets: Enzymes and receptors involved in disease pathways.
Pathways Involved: Modulation of signaling pathways, such as the MAPK/ERK pathway in cancer.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, which also exhibit biological activity but may differ in their potency and selectivity.
-
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine derivatives.
- 1H-Indole-3-carbaldehyde derivatives.
- 7-Azaindole-3-carboxaldehyde.
-
Uniqueness: : The specific structure of this compound provides unique interactions with molecular targets, leading to distinct biological activities.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(NE)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5,12H,(H,9,10)/b11-5+ |
InChI-Schlüssel |
OLNLEHBKPXBJPF-VZUCSPMQSA-N |
Isomerische SMILES |
C1=CC2=C(NC=C2/C=N/O)N=C1 |
Kanonische SMILES |
C1=CC2=C(NC=C2C=NO)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



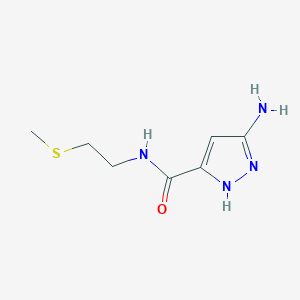
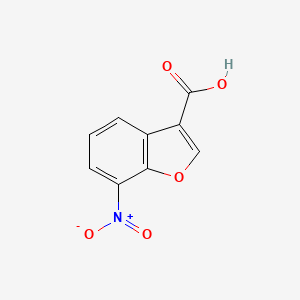
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
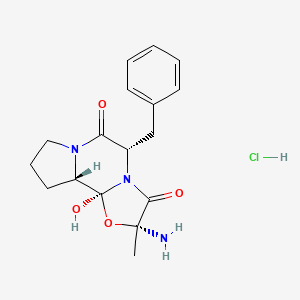

![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
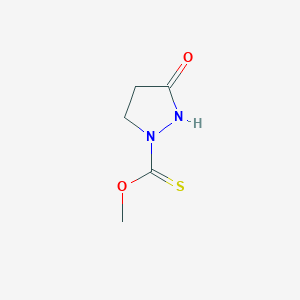
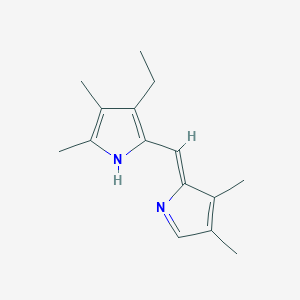
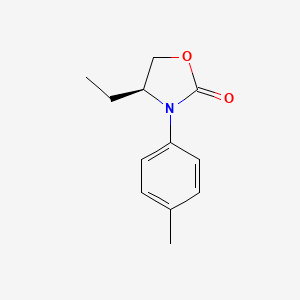
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
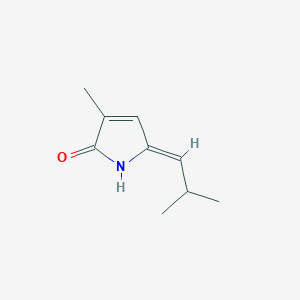
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
